molecular formula C13H12N2O5S B12546428 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate CAS No. 147674-73-5

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate

Cat. No.: B12546428
CAS No.: 147674-73-5
M. Wt: 308.31 g/mol
InChI Key: BKTBKFMJZHUKPL-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate typically involves the reaction of 2-(4-Methyl-1,3-thiazol-5-yl)ethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbonate ester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-aminophenyl carbonate.

    Substitution: Various substituted carbonate esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-aminophenyl carbonate: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-chlorophenyl carbonate: A similar compound with a chloro group instead of a nitro group.

Uniqueness

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate is unique due to the presence of both the thiazole ring and the nitrophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitrophenyl group can undergo reduction, providing a versatile functional group for further chemical modifications.

Properties

CAS No.

147674-73-5

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C13H12N2O5S/c1-9-12(21-8-14-9)6-7-19-13(16)20-11-4-2-10(3-5-11)15(17)18/h2-5,8H,6-7H2,1H3

InChI Key

BKTBKFMJZHUKPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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